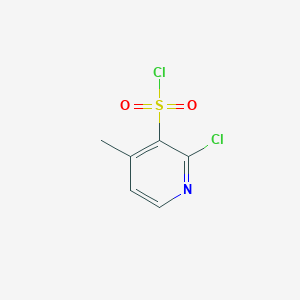
2-Chloro-4-methyl-pyridine-3-sulfonyl chloride
Vue d'ensemble
Description
2-Chloro-4-methyl-pyridine-3-sulfonyl chloride is a chemical compound that is widely used in the synthesis of medicines . It is an essential medical intermediate .
Synthesis Analysis
The synthesis of 2-Chloro-4-methyl-pyridine-3-sulfonyl chloride involves several steps. The molecular ions of these compounds were characterized by high stability, as the relative intensity of their mass spectral peaks was 77-100% .Molecular Structure Analysis
The molecular structure of 2-Chloro-4-methyl-pyridine-3-sulfonyl chloride is characterized by its empirical formula (Hill Notation): C5H4ClNO2S and a molecular weight of 177.61 .Chemical Reactions Analysis
This compound reacts with other chemicals in various ways. For instance, it reacts with 3,5-bis (trifluoromethyl)phenylboronic acid to form 2- (3,5-bis (trifluoromethyl)phenyl)-4-methylpyridine by palladium-catalyzed cross-coupling reaction .Physical And Chemical Properties Analysis
This compound has a refractive index n20/D of 1.556 and a density of 1.460 g/mL at 25 °C .Applications De Recherche Scientifique
Synthesis of Nevirapine
2-Chloro-4-methyl-pyridine-3-sulfonyl chloride is a key intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used for the treatment of HIV-1 . The synthesis process involves condensation starting from 4,4-dimethoxyl-2-butanone and cyanoacetamide with ammonium acetate and acetic acid as catalysts .
Synthesis of Pyridine-3-Sulfonyl Chlorides
This compound can be synthesized through the diazotation of substituted 3-aminopyridines, followed by the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . The synthesized pyridine-3-sulfonyl chlorides can then be converted to pyridine-3-sulfonic acids and -sulfonyl amides .
Production of Biologically Active Compounds
Pyridine-3-sulfonyl chlorides, which can be synthesized from 2-Chloro-4-methyl-pyridine-3-sulfonyl chloride, are used as synthons for the preparation of N-substituted sulfonic acids and sulfonyl amides . These compounds have shown promising biological activity .
Determination of Gas-Phase Basicity
2-Chloro-4-methyl-pyridine-3-sulfonyl chloride has been used in the determination of gas-phase basicity of several relatively small organic molecules that are used in the Matrix-Assisted Laser Desorption/Ionization (MALDI) process .
5. Evaluation of Cancer Risks and Metabolic Diseases Estrogen metabolites are important biomarkers to evaluate cancer risks and metabolic diseases. Pyridine-3-sulfonyl chloride, which can be synthesized from 2-Chloro-4-methyl-pyridine-3-sulfonyl chloride, is used in the quantitation of unconjugated forms of endogenous steroids and their metabolites in humans .
6. Treatment of Disorders Involving Elevated Plasma Blood Glucose Compounds synthesized from 2-Chloro-4-methyl-pyridine-3-sulfonyl chloride have shown efficacy in reducing blood glucose levels . They may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia, type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-4-methylpyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO2S/c1-4-2-3-9-6(7)5(4)12(8,10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCJAYGONSGGQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101253114 | |
| Record name | 2-Chloro-4-methyl-3-pyridinesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101253114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methylpyridine-3-sulfonyl chloride | |
CAS RN |
1208081-91-7 | |
| Record name | 2-Chloro-4-methyl-3-pyridinesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1208081-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-methyl-3-pyridinesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101253114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



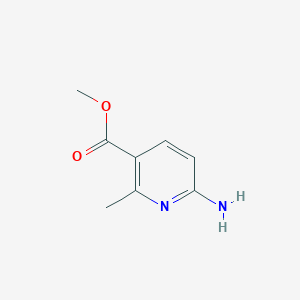
![8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B1455500.png)
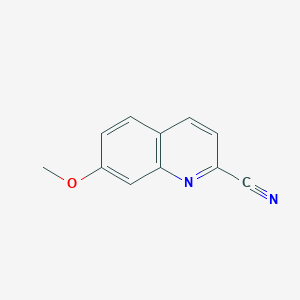
![2-Chloropyrido[2,3-d]pyrimidine-4(1h)-thione](/img/structure/B1455502.png)

![[1-(2-Chlorophenyl)cyclopropyl]methanol](/img/structure/B1455504.png)
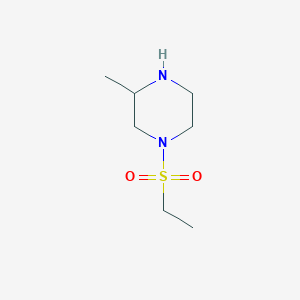
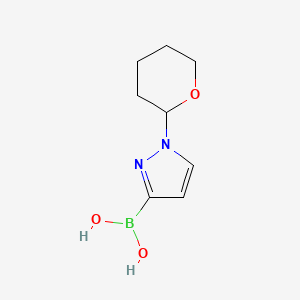


![7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B1455516.png)
![8-Chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B1455518.png)

